Product packaging for 5-Bromo-2-chloro-1-methoxy-3-methylbenzene(Cat. No.:)

5-Bromo-2-chloro-1-methoxy-3-methylbenzene

Cat. No.: B12857707
M. Wt: 235.50 g/mol
InChI Key: XIINQGPYYNLPIT-UHFFFAOYSA-N
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Description

Significance of Highly Functionalized Aromatic Systems in Modern Organic Chemistry Research

Highly functionalized aromatic systems are benzene (B151609) rings adorned with multiple, diverse substituent groups. These molecules are crucial in various scientific domains, serving as foundational structures for pharmaceuticals, agrochemicals, polymers, and advanced materials like organic electronic devices. nih.govgoogle.comnih.gov The precise arrangement of different functional groups on the aromatic core allows for the fine-tuning of a molecule's chemical, physical, and biological properties. The development of synthetic methods to create these complex structures with high precision is a significant area of research, as it unlocks access to novel organic materials and compounds with tailored functions. nih.gov However, creating specific substitution patterns on a benzene ring remains a considerable synthetic challenge. nih.gov

Overview of Halogenated and Alkoxy-Substituted Benzenes as Synthetic Building Blocks

Among the vast array of functional groups, halogens (such as bromo and chloro) and alkoxy groups (like methoxy) are particularly valuable in synthesis. Halogenated benzenes are exceptionally versatile synthetic intermediates. echemi.com The carbon-halogen bond provides a reactive site for a multitude of transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. google.com Brominated compounds, in particular, are widely used as intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net

Alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), also play a critical role. They are strong electron-donating groups that can influence the reactivity and regioselectivity of the aromatic ring in electrophilic substitution reactions. sigmaaldrich.com Furthermore, the alkoxy group itself can be a target for chemical modification, and its presence is a common feature in many biologically active molecules and natural products. sigmaaldrich.com The combination of halogen and alkoxy substituents on a single benzene ring creates a multifunctional building block with diverse potential for constructing more complex molecular architectures.

Research Focus: 5-Bromo-2-chloro-1-methoxy-3-methylbenzene within the Context of Advanced Aromatic Synthesis

This compound is a specific example of a highly functionalized aromatic compound. Its structure, featuring four distinct substituents at defined positions, makes it a subject of interest within advanced organic synthesis. Each substituent—bromo, chloro, methoxy, and methyl—imparts specific properties and potential reactivity to the molecule.

Publicly available research dedicated exclusively to this compound is limited. However, by examining its structure and comparing it to related compounds, its chemical characteristics and potential applications can be inferred. The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective or sequential cross-coupling reactions, a valuable strategy in multi-step synthesis. The methoxy and methyl groups, both being electron-donating, activate the ring and direct the course of further electrophilic substitutions, although their effects are modulated by the deactivating halogens.

This compound serves as an exemplary case study for the challenges and strategic considerations involved in the synthesis and utilization of complex multi-substituted benzenes. Its potential lies in its role as a bespoke building block for creating larger, more intricate molecules with precisely controlled three-dimensional structures.

Properties of this compound and Related Isomers

Detailed experimental data for this compound is not widely available in public literature. The following table provides computed physical and chemical properties for the closely related isomeric compound, 1-Bromo-5-chloro-4-methoxy-2-methylbenzene (CAS: 179897-95-1) , which can offer insights into the expected characteristics of the title compound.

PropertyValue (for Isomer: 1-Bromo-5-chloro-4-methoxy-2-methylbenzene)Source
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
XLogP3 3.6
Hydrogen Bond Acceptor Count 1
Topological Polar Surface Area 9.2 Ų
CAS Number 179897-95-1

Detailed Research Findings

Specific research focused solely on this compound is not extensively documented. However, research on analogous polysubstituted aromatic compounds provides a framework for understanding its likely chemical behavior and utility.

Studies on related bromo-chloro-anisole derivatives demonstrate their application as precursors in the synthesis of more complex molecules. For instance, compounds with similar substitution patterns are used as intermediates in the creation of glucopyranosyl-substituted benzyl-benzene derivatives, which have applications in pharmaceutical research. The synthesis of such complex targets often involves a Grignard reaction or halogen-metal exchange at the bromine position, followed by coupling reactions.

Furthermore, research into the synthesis of novel phenylcyanoacrylates has utilized various bromo-, chloro-, and methoxy-substituted benzaldehydes as starting materials. This suggests that a related aldehyde, derivable from this compound (e.g., via oxidation of the methyl group), could be a valuable precursor in materials science for producing specialized polymers.

The reactivity of the two halogen substituents is a key feature. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions. This differential reactivity would allow for selective functionalization, where the bromine is replaced in one step, leaving the chlorine atom intact for a subsequent, different transformation. This stepwise approach is a cornerstone of modern synthetic strategy for building complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B12857707 5-Bromo-2-chloro-1-methoxy-3-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

5-bromo-2-chloro-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

XIINQGPYYNLPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)OC)Br

Origin of Product

United States

Theoretical and Computational Investigations of 5 Bromo 2 Chloro 1 Methoxy 3 Methylbenzene

Electronic Structure and Reactivity of Poly-substituted Anisole (B1667542) Derivatives

Anisole derivatives are characterized by the presence of a methoxy (B1213986) group (-OCH₃) on a benzene (B151609) ring. This group profoundly influences the electronic landscape of the molecule, primarily through its strong electron-donating resonance effect. When additional substituents are present, as in 5-Bromo-2-chloro-1-methoxy-3-methylbenzene, the resulting electronic properties and reactivity are a product of the cumulative and sometimes competing influences of all groups attached to the ring.

Quantum Chemical Calculations of Electron Density Distribution and Frontier Molecular Orbitals

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for visualizing the electronic characteristics of molecules. For a polysubstituted anisole like this compound, these calculations would reveal a complex electron density map.

The methoxy group, being a strong π-donor, increases electron density at the ortho and para positions relative to itself. youtube.com The methyl group is a weak electron-donating group through induction and hyperconjugation. Conversely, the bromine and chlorine atoms are electronegative and withdraw electron density through the inductive effect (σ-withdrawal). However, they also possess lone pairs that can be donated to the ring via resonance (π-donation), a weaker effect that also directs to ortho and para positions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.

HOMO: In electron-rich aromatic systems, the HOMO is typically composed of the π-system of the benzene ring. The electron-donating methoxy and methyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. The HOMO's density would likely be highest at the carbon atoms most activated by the donating groups.

A hypothetical representation of calculated electronic properties is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Anisole-5.90-0.954.95
This compound-6.10-1.504.60
Note: Values are illustrative, based on established substituent effects, and not from specific experimental or computational results for all listed compounds.

Analysis of Inductive and Resonance Effects of Bromine, Chlorine, Methoxy, and Methyl Substituents

The reactivity and orientation of substitution on the this compound ring are dictated by the interplay of inductive and resonance effects of its four substituents.

Methoxy Group (-OCH₃): This is the most powerful activating group present. It exhibits a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by donating a lone pair to the π-system. This +R effect dominates, strongly activating the ring towards electrophilic substitution, particularly at the ortho and para positions. youtube.com

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.

In this compound, the directing effects of the groups can be cooperative or antagonistic. libretexts.org The powerful methoxy group at C1 directs incoming electrophiles to C2, C4, and C6. The chlorine at C2 and bromine at C5 (para to the methoxy group) are already occupying two of these activated positions. The remaining activated positions are C4 and C6. The methyl group at C3 weakly reinforces activation at C2, C4, and C6. Therefore, the most likely positions for further electrophilic substitution would be C4 and C6, with the specific outcome likely influenced by steric hindrance.

Aromaticity Modulation in Halogenated and Alkoxy-Benzenes

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar, and fully conjugated systems with [4n+2] π-electrons. masterorganicchemistry.com Substituents can modulate the aromaticity of the benzene ring by altering its electronic structure and geometry.

Computational Assessment of Aromaticity Indices for this compound and Analogues

Several computational indices are used to quantify aromaticity. These include magnetic criteria like Nucleus-Independent Chemical Shift (NICS), geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA), and electronic criteria like the Para-Delocalization Index (PDI). mdpi.com

NICS: This index measures the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger aromatic character (a greater ring current).

HOMA: This index evaluates the degree of bond length equalization in the ring, a key feature of aromatic systems. A value of 1 signifies a fully aromatic system like benzene, while values closer to 0 indicate a non-aromatic, bond-alternating structure.

PDI: This index measures the extent of electron delocalization between para-positioned carbon atoms.

For this compound, the substituents are expected to slightly decrease the aromaticity compared to unsubstituted benzene. Both electron-donating (like -OCH₃) and electron-withdrawing (like halogens) groups can perturb the symmetry and uniform electron distribution of the benzene ring, leading to a reduction in its aromatic character. nih.gov Halogen substituents, for instance, have been shown to reduce aromaticity, with the effect diminishing with the increasing size of the halogen. nih.gov

Table 2: Illustrative Aromaticity Indices for Selected Compounds

CompoundHOMANICS(1) (ppm)
Benzene1.000-10.2
Toluene0.992-9.9
Chlorobenzene0.985-9.1
Anisole0.988-8.7
This compound~0.97~ -8.0
Note: Values for substituted benzenes are approximations based on trends reported in the literature nih.gov to illustrate the relative impact of substituents. The value for the title compound is a qualitative estimate.

Influence of Ortho- and Para-Substituent Interactions on Aromatic Stability

The arrangement of substituents has a significant impact on the stability of the benzene ring. In this compound, the key interactions are between the methoxy group and the halogens. The chlorine atom is ortho to the methoxy group, while the bromine atom is in the para position.

Conformational Analysis and Steric Strain in Multi-substituted Benzenes

The presence of multiple substituents, especially in ortho positions, can lead to steric strain, forcing groups to adopt specific conformations to minimize repulsive interactions. lumenlearning.com In this compound, the most significant steric interaction is between the methoxy group at C1, the chlorine atom at C2, and the methyl group at C3.

The methoxy group is not cylindrically symmetrical and has a preferred orientation relative to the benzene ring. In anisole itself, the planar conformation (with the C-O-C bond in the plane of the ring) is generally favored to maximize resonance overlap. However, the presence of a bulky ortho-substituent like chlorine can force the methoxy group to twist out of the plane. rsc.org This rotation would disrupt the p-orbital overlap between the oxygen and the ring, thereby reducing the methoxy group's electron-donating resonance effect.

Ab Initio and Density Functional Theory (DFT) Studies of Preferred Conformations

No published ab initio or Density Functional Theory (DFT) studies detailing the preferred conformations of this compound were found. Such studies would typically involve geometry optimization calculations to determine the most stable spatial arrangement of the atoms. The orientation of the methoxy and methyl groups relative to the benzene ring and the other substituents would be of primary interest.

Data Table: Conformational Analysis

ConformerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)Rotational Constants (GHz)
No data available

Evaluation of Intramolecular Interactions and Strain Energies in this compound

There are no specific studies evaluating the intramolecular interactions (such as steric hindrance or electrostatic interactions between the bromo, chloro, methoxy, and methyl substituents) or the resulting strain energies for this compound. A computational analysis would typically quantify these interactions to understand their impact on the molecule's geometry and stability.

Data Table: Intramolecular Interactions and Strain Energies

Interaction TypeAtom PairDistance (Å)Strain Energy (kcal/mol)
No data available

Advanced Synthetic Strategies for 5 Bromo 2 Chloro 1 Methoxy 3 Methylbenzene

Retrosynthetic Approaches to the Complex Benzene (B151609) Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. airitilibrary.com For 5-Bromo-2-chloro-1-methoxy-3-methylbenzene, the primary disconnections involve the carbon-halogen and carbon-carbon bonds, considering the directing effects of the existing substituents at each stage.

A logical retrosynthetic strategy begins by disconnecting the bromine and chlorine atoms, leading to the precursor 1-methoxy-3-methylbenzene (m-cresol methyl ether). The sequence of halogenation is critical. Introducing chlorine first, followed by bromine, is a plausible route. This is because the methoxy (B1213986) and methyl groups are ortho, para-directing, and their combined influence will guide the incoming electrophiles.

An alternative approach involves the disconnection of the methyl group, which could be introduced via a Friedel-Crafts alkylation or a cross-coupling reaction. However, controlling the regioselectivity of such reactions on a polysubstituted ring can be challenging. Therefore, a more common strategy is to start with a precursor that already contains the methyl and methoxy groups in the desired meta relationship.

A potential retrosynthetic pathway is outlined below:

Target Molecule Precursor 1 Precursor 2 Starting Material
This compound 2-Chloro-1-methoxy-3-methylbenzene 1-Methoxy-3-methylbenzene m-Cresol

This pathway suggests the synthesis begins with the readily available m-cresol, which is first methylated to form 1-methoxy-3-methylbenzene. Subsequent chlorination and bromination, in a controlled manner, would then yield the final product. The success of this approach hinges on the ability to control the regioselectivity of the halogenation steps, which is discussed in the following section.

Regioselective Electrophilic Aromatic Substitution (EAS) Pathways for Highly Substituted Anisoles

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, but achieving high regioselectivity on a ring with multiple substituents, such as in the synthesis of this compound, requires careful consideration of the directing effects of each group.

Controlled Halogenation (Bromination, Chlorination) in the Presence of Activating and Deactivating Groups

The methoxy (-OCH3) and methyl (-CH3) groups are both activating and ortho, para-directing. Conversely, the chloro (-Cl) and bromo (-Br) substituents are deactivating yet also ortho, para-directing. smolecule.com When these groups are present on the same ring, their combined influence dictates the position of subsequent electrophilic attack.

In the case of 1-methoxy-3-methylbenzene, the methoxy group is a stronger activating group than the methyl group. Therefore, the positions ortho and para to the methoxy group are the most activated. The positions are C2, C4, and C6. The C5 position is meta to both the methoxy and methyl groups and is the least activated.

Ortho/Para Directing Effects of Methoxy and Methyl Substituents versus Halogen Deactivation

The initial chlorination of 1-methoxy-3-methylbenzene would be directed by the powerful ortho, para-directing methoxy group. This would lead to a mixture of products, with substitution occurring at the C2, C4, and C6 positions. Steric hindrance from the adjacent methyl group at C3 would likely disfavor substitution at C2. Therefore, the major products would be 4-chloro- and 6-chloro-1-methoxy-3-methylbenzene.

Once a chlorine atom is introduced, the ring becomes deactivated towards further electrophilic substitution. However, the directing effects of the methoxy and methyl groups still dominate. For the subsequent bromination of 2-chloro-1-methoxy-3-methylbenzene, the directing groups are the methoxy, methyl, and chloro substituents. The methoxy group directs ortho and para (to C2 and C6, and C4 respectively). The methyl group directs ortho and para (to C2 and C4, and C6 respectively). The chloro group directs ortho and para (to C1 and C3, and C5 respectively). The position most activated for electrophilic attack would be C5, which is para to the chloro group and meta to the methoxy and methyl groups.

Utilization of Specific Halogenating Reagents and Catalytic Systems for Selective Introduction of Bromine and Chlorine

The choice of halogenating reagents and reaction conditions is crucial for controlling regioselectivity. For chlorination, reagents such as chlorine (Cl2) with a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are commonly used. masterorganicchemistry.com For bromination, bromine (Br2) with a Lewis acid is typical.

To enhance selectivity, milder halogenating agents can be employed. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can provide a lower concentration of the electrophile, which can lead to more selective reactions. The use of bulky catalysts can also influence the regioselectivity by sterically hindering attack at certain positions.

Halogenating Reagent Catalyst Typical Application
Cl2 FeCl3 or AlCl3 General chlorination of aromatic rings. masterorganicchemistry.com
N-Chlorosuccinimide (NCS) Acid catalyst Milder chlorination, can offer higher selectivity.
Br2 FeBr3 or AlBr3 General bromination of aromatic rings.
N-Bromosuccinimide (NBS) Radical initiator or acid Benzylic bromination or milder aromatic bromination. researchgate.net

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching for Precise Substitution Patterns

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high precision.

The methoxy group is an effective DMG. wikipedia.org Thus, 1-methoxy-3-methylbenzene can be subjected to DoM. The methoxy group will direct lithiation to the C2 and C6 positions. Due to steric hindrance from the methyl group at C3, lithiation is more likely to occur at the C2 position. Quenching the resulting aryllithium with a chlorinating agent, such as hexachloroethane (C2Cl6), would yield 2-chloro-1-methoxy-3-methylbenzene.

Subsequent bromination of this intermediate would then be directed to the C5 position, as discussed in the EAS section. Alternatively, a second DoM could be attempted on 2-chloro-1-methoxy-3-methylbenzene. However, the presence of the deactivating chloro group would make the second lithiation more challenging.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of aryl halides like this compound.

These palladium-catalyzed reactions are indispensable tools for forming new carbon-carbon bonds. rsc.org The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is known for its mild reaction conditions and the low toxicity of the boron reagents.

Stille Coupling: This involves the reaction of the aryl halide with an organotin compound. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.com While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.orgyoutube.com

Negishi Coupling: This reaction utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. organic-chemistry.org

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an alkene.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at the more labile C-Br bond, leaving the C-Cl bond available for a subsequent, different cross-coupling reaction. This sequential approach provides a powerful strategy for the controlled, stepwise construction of highly substituted aromatic rings.

Cross-Coupling ReactionOrganometallic ReagentKey Features
Suzuki-Miyaura OrganoboronMild conditions, low toxicity
Stille OrganotinHigh functional group tolerance, toxic reagents
Negishi OrganozincHigh reactivity, broad scope
Heck AlkeneForms C-C bond with an alkene

Palladium catalysis is also effective for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. Similarly, palladium-catalyzed etherification reactions allow for the formation of C-O bonds.

For this compound, these reactions could be used to introduce new ether or amine functionalities. Again, the selective reaction at the C-Br bond would be the expected initial outcome under carefully controlled conditions. This allows for the introduction of an ether or amine group at the 5-position, followed by a subsequent reaction at the 2-position if desired. Recent advancements have led to the development of methods for the palladium-catalyzed coupling of methanol with aryl halides to form methyl aryl ethers under mild conditions. nih.gov

Multi-Component Reactions and Cascade Processes for Constructing Complex Aromatic Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to building molecular complexity. nih.gov Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, allow for the rapid construction of complex polycyclic structures from simple starting materials. nih.gov20.210.105acs.org

Green Chemistry Principles in the Synthesis of Multi-Substituted Aromatic Compounds

The principles of green chemistry are increasingly important in the design of synthetic routes. acs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

In the context of synthesizing compounds like this compound, green chemistry considerations would favor:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. 20.210.105

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org Transition metal-catalyzed cross-coupling reactions are excellent examples of this principle.

Safer Solvents and Reagents: Choosing solvents and reagents that are less hazardous to human health and the environment. nih.gov This includes exploring the use of water as a solvent or employing solvent-free reaction conditions. ucl.ac.ukucl.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

By incorporating these principles, the synthesis of complex aromatic compounds can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Chromatographic Characterization of 5 Bromo 2 Chloro 1 Methoxy 3 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of organic molecules. For 5-Bromo-2-chloro-1-methoxy-3-methylbenzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy and methyl groups tend to shield nearby protons (shifting them upfield), while the electron-withdrawing halogen atoms (bromine and chlorine) deshield them (shifting them downfield).

The two aromatic protons (H-4 and H-6) are expected to appear as distinct singlets, as they are separated by four bonds (meta-position) from each other, resulting in negligible or very small coupling. The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as a sharp singlet, integrating to three protons each.

Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-6) ~7.30 Singlet 1H
Ar-H (H-4) ~7.05 Singlet 1H
-OCH₃ ~3.85 Singlet 3H

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-1) is expected to be significantly downfield. The carbons attached to the halogens (C-2 and C-5) will also be influenced, while the quaternary carbons (C-1, C-2, C-3, C-5) will generally show lower intensity peaks compared to the protonated carbons (C-4, C-6, and the methyl/methoxy carbons).

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (-OCH₃) ~155
C-3 (-CH₃) ~138
C-4 (Ar-CH) ~132
C-2 (-Cl) ~128
C-6 (Ar-CH) ~125
C-5 (-Br) ~115
-OCH₃ ~56

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Positional Assignment and Connectivity

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons (H-4 and H-6), confirming their meta-relationship and lack of significant coupling. This helps to definitively establish their positions relative to one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. youtube.com It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.comyoutube.com It is crucial for establishing the connectivity across quaternary carbons. Key expected correlations include:

The methyl protons (-CH₃) showing correlations to C-2, C-3, and C-4.

The methoxy protons (-OCH₃) showing a strong correlation to C-1.

The aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the relative positions of substituents. Expected NOESY cross-peaks would be observed between:

The methoxy protons and the aromatic proton at H-6.

The methyl protons and the aromatic proton at H-4.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₈BrClO), the calculated exact mass is 233.9501 u.

Investigation of Isotopic Patterns for Halogenated Compounds

A key feature in the mass spectrum of a compound containing chlorine and bromine is its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. ucalgary.ca Chlorine also has two isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. ucalgary.calibretexts.org

The presence of both a bromine and a chlorine atom in the molecule results in a characteristic cluster of peaks for the molecular ion (M⁺). This cluster will have three main peaks:

M⁺: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

M+2: A more intense peak corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks (M, M+2, M+4) provide a clear signature for the presence of one bromine and one chlorine atom.

Predicted Isotopic Pattern for the Molecular Ion of C₈H₈BrClO

Ion m/z (Calculated) Relative Intensity (%) Isotopic Composition
[M]⁺ 233.95 ~77 C₈H₈⁷⁹Br³⁵ClO
[M+2]⁺ 235.95 100 C₈H₈⁸¹Br³⁵ClO / C₈H₈⁷⁹Br³⁷ClO

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Diagnostic Ion Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce daughter ions. The fragmentation pattern provides further structural information. For halogenated anisoles, common fragmentation pathways include the loss of the methyl group from the ether, followed by subsequent losses. researchgate.netchemguide.co.uk

A plausible fragmentation pathway for this compound would be:

Loss of a methyl radical (•CH₃): The molecular ion (m/z ≈ 234, 236, 238) can lose a methyl radical from the methoxy group to form a stable phenoxy cation (m/z ≈ 219, 221, 223). This is often a primary fragmentation step for anisoles. osti.gov

Loss of carbon monoxide (CO): The resulting phenoxy cation can then lose a molecule of carbon monoxide, a common fragmentation for phenolic structures, leading to a five-membered ring ion (m/z ≈ 191, 193, 195).

Loss of halogens: Cleavage of the carbon-halogen bonds can also occur, leading to ions corresponding to the loss of Br• or Cl• from the molecular ion or other fragments. libretexts.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the substituted aromatic ring, the methoxy group, and the methyl group.

Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Vibrational Mode Description
3100-3000 C-H stretch Aromatic C-H stretching vibrations.
2990-2850 C-H stretch Asymmetric and symmetric stretching of the methyl and methoxy C-H bonds.
1600-1550 C=C stretch Aromatic ring stretching vibrations, often appearing as a pair of bands.
1470-1430 C-H bend Asymmetric bending of the methyl and methoxy C-H bonds.
1270-1230 C-O stretch Asymmetric C-O-C stretching of the aryl alkyl ether (anisole type). bartleby.com
1100-1000 C-O stretch Symmetric C-O-C stretching of the aryl alkyl ether. bartleby.com
~850 C-H bend Out-of-plane bending for the isolated aromatic protons.
800-600 C-Cl stretch Stretching vibration for the carbon-chlorine bond.

The combination of these spectroscopic techniques provides a powerful and comprehensive methodology for the unequivocal identification and structural characterization of this compound.

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a substance. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that allows for their identification.

The purity of a this compound sample can be assessed by the presence of a single major peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. Any additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. The relative area of each peak corresponds to the approximate concentration of that component in the mixture. pdx.eduyzimgs.compragolab.cz

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. The fragmentation pattern would provide further structural confirmation, with expected losses of methyl and methoxy groups.

Illustrative GC-MS Data for Purity Analysis:

Retention Time (min)Compound IdentityPeak Area (%)Key Mass Fragments (m/z)
12.5This compound99.5248/250/252 (M+), 233/235/237, 205/207/209
9.8Impurity A (e.g., starting material)0.3-
11.2Impurity B (e.g., isomer)0.2-

This data is illustrative and represents a hypothetical high-purity sample.

For derivatives of this compound that are non-volatile or prone to degradation at the high temperatures used in GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer.

LC-MS is particularly useful for analyzing reaction mixtures during the synthesis of derivatives of this compound, allowing for the monitoring of reaction progress and the identification of products and byproducts without the need for high-temperature vaporization. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. nih.govreddit.comtandfonline.com

The presence of bromine in the molecule would result in a characteristic isotopic pattern for the molecular ion in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units, which aids in the identification of bromine-containing compounds in a complex mixture. tandfonline.com

Hypothetical LC-MS Data for a Derivative Synthesis Reaction Mixture:

Retention Time (min)Proposed Identity[M+H]+ (m/z)Key Isotopic Pattern
5.2Starting Material (Derivative)350.1Bromine and Chlorine Isotopes Observed
8.9Desired Product420.2Bromine and Chlorine Isotopes Observed
3.1Byproduct280.0-

This data is hypothetical and serves to illustrate the application of LC-MS in reaction monitoring.

X-ray Crystallography for Single Crystal Structure Determination of this compound and its Derivatives

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure, confirming the substitution pattern on the benzene ring. This technique is also invaluable for determining the stereochemistry of chiral derivatives. The resulting crystal structure would reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net

Obtaining a single crystal of suitable quality is often the most challenging step in this analysis. The crystal data obtained would include the unit cell dimensions, space group, and atomic coordinates.

Exemplary Crystal Data for a Substituted Benzene Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.517
b (Å)12.309
c (Å)15.260
β (°)92.5
Volume (ų)1599.9
Z4
Calculated Density (g/cm³)1.55

This data is representative of a similar small organic molecule and is provided for illustrative purposes. researchgate.net

Applications of 5 Bromo 2 Chloro 1 Methoxy 3 Methylbenzene As a Strategic Building Block in Organic Synthesis

Precursor in the Synthesis of Structurally Complex Aromatic Molecules

The halogenated and methoxy-activated nature of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene makes it a suitable starting material for the synthesis of elaborate aromatic systems. The differential reactivity of the bromo and chloro substituents can be exploited in sequential cross-coupling reactions to introduce various aryl or alkyl groups, paving the way for the construction of larger, more complex frameworks.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems often relies on the strategic coupling of smaller aromatic units. Halogenated benzenes are key precursors in these methodologies, frequently employed in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki and Stille couplings are powerful methods for forming carbon-carbon bonds, where a halogenated aromatic compound is coupled with an organoboron or organotin reagent, respectively.

In this context, this compound can serve as a linchpin. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective functionalization. For example, a Suzuki coupling could be performed selectively at the bromine position, followed by a subsequent coupling reaction at the chlorine position to introduce a different substituent. This stepwise approach is crucial for the controlled and regioselective synthesis of unsymmetrical PAHs. Furthermore, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of various heterocyclic cores.

Reaction Type Reactants Catalyst/Conditions Product Type
Suzuki CouplingThis compound, Arylboronic acidPd(PPh₃)₄, baseChloro-methoxy-methyl-biphenyl derivative
Stille CouplingThis compound, ArylstannanePd(PPh₃)₄Chloro-methoxy-methyl-biphenyl derivative
Buchwald-Hartwig AminationThis compound, AminePd catalyst, ligand, baseAmino-chloro-methoxy-methyl-benzene derivative
Intramolecular CyclizationFunctionalized derivativeAcid or metal catalystFused heterocyclic system

The electronic properties of organic materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the nature of any substituents. By serving as a building block for larger conjugated systems, this compound can contribute to the development of novel organic electronic materials. The methoxy (B1213986) group, being an electron-donating group, can influence the HOMO-LUMO gap of the resulting molecule, thereby tuning its optical and electronic properties.

The incorporation of this building block into polymers or oligomers through repetitive coupling reactions can lead to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The precise control over the substitution pattern offered by the starting material allows for the fine-tuning of the material's properties, such as solubility, solid-state packing, and charge-carrier mobility.

Intermediate in the Preparation of Diverse Molecular Libraries

The generation of molecular libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. The amenability of this compound to various chemical transformations makes it an excellent scaffold for the creation of such libraries.

Parallel synthesis enables the rapid production of a multitude of individual compounds in a spatially separated manner. asynt.com This technique is instrumental in accelerating the discovery of new biologically active molecules or materials with desired properties. researchgate.net The distinct reactive sites on this compound allow for its use in combinatorial approaches. For example, a library of biphenyl derivatives could be generated by reacting the bromo-position with a diverse set of boronic acids in a parallel synthesizer. Subsequently, the chloro-position could be functionalized with another set of reagents, leading to a large and diverse library of compounds for high-throughput screening.

Library Scaffold Diversification Point 1 (Bromo position) Diversification Point 2 (Chloro position) Potential Applications
2-Chloro-1-methoxy-3-methyl-biphenylVarious aryl and heteroaryl groups via Suzuki couplingVarious amines via Buchwald-Hartwig aminationMedicinal chemistry, materials science
5-Bromo-1-methoxy-3-methyl-aryl etherVarious phenols via Buchwald-Hartwig etherificationVarious alkynes via Sonogashira couplingAgrochemicals, functional dyes

Natural products often exhibit significant biological activity, but their complex structures can make them difficult to synthesize and modify. The synthesis of natural product analogues, where a portion of the molecule is replaced with a different chemical moiety, is a common strategy to improve their properties or to explore their structure-activity relationships (SAR). researchgate.net Substituted aromatic building blocks are frequently used in the synthesis of such analogues.

This compound can be strategically incorporated into the synthesis of analogues of natural products that contain a substituted phenyl ring. The functional handles on this building block allow for its integration into a larger molecular framework and for subsequent modifications. This approach can lead to the discovery of new compounds with enhanced biological activity or improved pharmacokinetic properties.

Role in the Synthesis of Potential Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. The development of these probes often requires the synthesis of molecules with specific structural features and functional groups for detection or interaction. Halogenated aromatic compounds can serve as precursors in the development of such chemical probes. nih.gov

The reactive sites on this compound can be used to attach fluorophores, affinity tags, or reactive groups. For instance, a fluorescent dye could be coupled to the molecule via a Sonogashira or Suzuki reaction at one of the halogenated positions. The resulting fluorescently labeled molecule could then be used to visualize its localization within cells or to monitor its interaction with a biological target. The methoxy group could also be demethylated to a hydroxyl group, providing a site for further functionalization or for hydrogen bonding interactions with a target protein.

Probe Type Modification Strategy Functional Group Introduced Potential Biological Application
Fluorescent ProbeSuzuki or Sonogashira couplingFluorophore (e.g., coumarin, fluorescein)Cellular imaging, target engagement studies
Affinity-Based ProbeAttachment of a biotin tagBiotinProtein pull-down assays, target identification
Photoaffinity ProbeIntroduction of a photo-reactive groupAzide or diazirineCovalent labeling of target proteins

Design and Synthesis of Ligands for Catalysis

The strategic placement of bromo, chloro, methoxy, and methyl functionalities on the benzene (B151609) ring of this compound makes it a versatile platform for the design and synthesis of novel ligands for catalysis. The differential reactivity of the halogen atoms and the potential for further functionalization of the aromatic ring provide multiple avenues for the introduction of coordinating moieties. This section explores the prospective design of various ligand types derived from this building block, based on established synthetic methodologies for analogous substituted aromatic compounds.

While direct literature on the catalytic applications of ligands specifically derived from this compound is not prevalent, its structural features suggest its utility in creating ligands with tailored steric and electronic properties. The primary synthetic strategies would likely involve leveraging the carbon-bromine and carbon-chlorine bonds for cross-coupling reactions to introduce phosphine, amine, or heterocyclic coordinating groups.

Phosphine Ligand Synthesis

Phosphine ligands are a cornerstone of homogeneous catalysis. The bromo and chloro substituents on this compound can serve as handles for the introduction of phosphine groups via cross-coupling reactions.

One potential route is the monolithiation of the bromo position followed by reaction with a chlorophosphine, a common method for the synthesis of arylphosphines. Alternatively, palladium- or nickel-catalyzed phosphination reactions could be employed. The selective functionalization of the more reactive C-Br bond over the C-Cl bond would be a key consideration in the synthetic design.

A hypothetical reaction scheme for the synthesis of a monodentate phosphine ligand is presented below:

Table 1: Proposed Synthesis of a Monodentate Phosphine Ligand

StepReactantsReagents and ConditionsProduct
1This compound1. n-BuLi, THF, -78 °C 2. ClP(Ph)₂2-Chloro-1-methoxy-3-methyl-5-(diphenylphosphino)benzene

The resulting phosphine ligand would feature a bulky, electron-rich aromatic substituent, which could be beneficial in catalytic applications requiring specific steric hindrance around the metal center.

N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands for catalysis, known for their strong σ-donating properties. The synthesis of NHC ligand precursors often involves the N-arylation of an imidazole or other suitable heterocycle. This compound could be utilized in a Buchwald-Hartwig or Ullmann-type coupling reaction to attach the substituted aryl group to a nitrogen atom of the heterocycle.

Subsequent quaternization and deprotonation would yield the free NHC, which can then be coordinated to a metal center. The steric and electronic properties of the resulting NHC ligand would be influenced by the substitution pattern on the aromatic ring.

Bidentate and Multidentate Ligand Design

The presence of two distinct halogen atoms on this compound opens up possibilities for the stepwise synthesis of bidentate or multidentate ligands. For instance, the bromo group could be selectively functionalized with one type of coordinating group, followed by the functionalization of the chloro group with another. This would allow for the creation of unsymmetrical P,N or P,O-type ligands.

Furthermore, the methoxy group offers a potential site for demethylation to a hydroxyl group, which could act as a coordinating atom or be further modified. The methyl group can also be functionalized, for example, through benzylic bromination, to introduce another point of attachment for a coordinating moiety.

Table 2: Potential Bidentate Ligand Scaffolds from this compound

Ligand TypeProposed Synthetic ApproachPotential Coordinating Atoms
P,P-BidentateStepwise phosphination of the C-Br and C-Cl bonds.Two Phosphorus atoms
P,N-BidentateSelective phosphination of the C-Br bond, followed by amination of the C-Cl bond.One Phosphorus and one Nitrogen atom
P,O-BidentatePhosphination of the C-Br bond and demethylation of the methoxy group.One Phosphorus and one Oxygen atom

The modular nature of these synthetic approaches would allow for the fine-tuning of the ligand's properties to suit specific catalytic applications. The development of such ligands from this compound represents a promising area for future research in catalyst design.

Future Research Directions and Emerging Methodologies

Sustainable and Atom-Economical Synthesis of Highly Substituted Anisoles

The synthesis of polysubstituted anisoles, central to various fields of chemical research, is undergoing a paradigm shift towards sustainability. Traditional methods often involve multiple steps, hazardous reagents, and significant waste generation, running counter to the principles of green chemistry. Future research will increasingly focus on developing synthetic pathways that are not only efficient but also environmentally benign.

A primary objective is the improvement of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations which inherently generate by-products. The development of novel catalytic systems that facilitate C-H activation and direct functionalization will be crucial. These methods bypass the need for pre-functionalized starting materials, reducing the number of synthetic steps and minimizing waste.

Another key direction is the adoption of greener solvents and reaction conditions. stk-online.chresearchgate.net While traditional syntheses often rely on toxic chlorinated solvents, future methodologies will prioritize benign alternatives like water, supercritical CO2, or bio-based solvents such as anisole (B1667542) itself. stk-online.chpku.edu.cn The use of energy-efficient techniques, including microwave irradiation and mechanochemistry, can also significantly reduce the environmental footprint by shortening reaction times and often enabling solvent-free conditions. researchgate.netnih.gov Biocatalysis, which employs enzymes to perform chemical transformations, offers exceptional selectivity and efficiency under mild conditions, representing a powerful tool for the sustainable synthesis of complex molecules.

Synthetic Strategy Traditional Approach Sustainable/Atom-Economical Future Direction Key Benefits
Aromatic Functionalization Multi-step sequences with protecting groups, stoichiometric reagents.Direct C-H activation, catalytic cross-coupling.Fewer steps, reduced waste, higher atom economy.
Solvent Choice Chlorinated solvents (e.g., Dichloromethane, Chloroform).Anisole, water, supercritical fluids, bio-solvents, solvent-free conditions. stk-online.chpku.edu.cnReduced toxicity and environmental impact.
Energy Input Conventional heating (oil baths, heating mantles).Microwave irradiation, mechanochemistry (ball-milling). researchgate.netnih.govFaster reactions, lower energy consumption.
Catalysis Stoichiometric amounts of hazardous reagents.Recyclable catalysts, biocatalysis (enzymes).High selectivity, mild conditions, reduced waste.

Development of Photo- and Electro-Chemical Approaches for Selective Functionalization

The selective functionalization of a polysubstituted aromatic ring like 5-Bromo-2-chloro-1-methoxy-3-methylbenzene presents a significant challenge due to the complex interplay of electronic and steric effects. Traditional methods often lack the required selectivity, leading to mixtures of isomers. Photo- and electro-chemical methods are emerging as powerful alternatives, offering unique reactivity pathways under mild conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. This approach can enable C-H functionalization at positions that are inaccessible through conventional ionic pathways. acs.orgmt.com For a molecule like this compound, this could allow for the selective introduction of new functional groups without disturbing the existing substituents. The formation of photoactive halogen-bonded complexes is another strategy that can drive C-H alkylation under mild, metal-free conditions. researchgate.net

Organic electrosynthesis replaces chemical redox agents with electricity, a traceless and inherently green reagent. researchgate.netrsc.org By precisely controlling the electrode potential, chemists can achieve selective oxidations or reductions, enabling a variety of bond-forming reactions. Electrochemical methods are being developed for cross-coupling reactions, C-H arylations, and the synthesis of heterocyclic compounds. pku.edu.cnsemanticscholar.org The combination of photochemistry and electrochemistry into photoelectrocatalysis is a particularly promising frontier. acs.orgacs.org This synergistic approach can unlock transformations that are inaccessible to either technique alone, expanding the redox window and allowing for the activation of very strong bonds, such as C-H bonds, under exceptionally mild conditions. acs.orgmt.com

Methodology Principle Potential Application for this compound Advantages
Photoredox Catalysis Visible light initiates single-electron transfer (SET) to generate radical intermediates.Selective C-H alkylation, arylation, or amination on the aromatic ring.Mild conditions, unique selectivity, avoids harsh reagents.
Organic Electrosynthesis Electricity serves as a "traceless" oxidant or reductant.Anodic C-H functionalization or cathodic dehalogenation/coupling. pku.edu.cnHigh functional group tolerance, avoids chemical redox agents, inherent safety.
Photoelectrocatalysis Synergistic combination of light and electrical potential. acs.orgacs.orgActivation of inert C-H bonds for novel functionalizations. mt.comExpanded synthetic scope, enhanced selectivity, sustainable.

Machine Learning and AI in the Prediction of Reactivity and Retrosynthesis of Complex Aromatics

The synthesis of complex molecules has traditionally been guided by the experience and chemical intuition of expert chemists. However, the increasing complexity of target structures and the vastness of chemical reaction space necessitate more powerful predictive tools. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in chemical synthesis.

Reactivity Prediction: For a molecule with multiple potential reaction sites like this compound, predicting the outcome of a reaction, particularly electrophilic aromatic substitution, can be challenging. Machine learning models, trained on large datasets of known reactions, can now predict the major product of a chemical reaction with high accuracy. researchgate.netsemanticscholar.org These models often use quantum chemical descriptors to learn the subtle electronic and steric factors that govern reactivity, enabling them to make accurate predictions for novel substrates. acs.org Hybrid models that combine mechanistic modeling (e.g., using Density Functional Theory, DFT) with machine learning have shown exceptional accuracy in predicting reaction barriers and regioselectivity for processes like nucleophilic aromatic substitution. rsc.orgmt.com

AI/ML Application Description Relevance to Complex Aromatics Emerging Trend
Reactivity Prediction ML models predict the site-selectivity and outcome of reactions. acs.orgAccurately predicts the position of further substitution on the polysubstituted ring.Combining DFT calculations with ML for higher accuracy prediction of reaction kinetics. mt.com
Retrosynthesis AI algorithms propose synthetic pathways from target to starting materials. wikipedia.orgDesigns efficient, novel, and cost-effective routes to this compound.Use of transformer-based models and data augmentation to improve route diversity and success rate. nih.govacs.org
Reaction Condition Optimization ML models suggest optimal solvents, catalysts, and temperatures.Recommends conditions to maximize yield and minimize byproducts in synthesis steps.Integration with robotic platforms for automated, closed-loop reaction optimization.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-chloro-1-methoxy-3-methylbenzene, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves sequential halogenation and methoxylation. For example:

Methylation and Methoxylation: Start with 2-chloro-3-methylphenol. Protect the hydroxyl group via methylation using CH₃I/K₂CO₃ in acetone (60°C, 12h) to yield 2-chloro-1-methoxy-3-methylbenzene.

Bromination: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of FeBr₃ (0–5°C, 4h) to minimize side reactions.
Optimization Tips:

  • Use high-purity reagents (>95%, as per Kanto Reagents’ standards) to reduce impurities .
  • Monitor reaction progress via TLC (hexane:EtOAc = 4:1, Rf ~0.5).
  • Isolate via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 65–75% .

Basic: What chromatographic techniques are most effective for purifying this compound, and how does substituent positioning influence separation?

Answer:

  • Column Chromatography: Use silica gel with a hexane/EtOAc gradient (95:5 to 80:20). The electron-withdrawing bromine and chlorine substituents increase polarity, requiring higher EtOAc ratios for elution.
  • HPLC: For analytical purity checks, reverse-phase C18 columns with acetonitrile/water (70:30) are effective. Kanto Reagents employs HPLC to verify >95% purity for structurally similar bromochloro derivatives .
  • Challenges: The meta-methyl group can cause peak broadening in GC-MS; derivatization (e.g., silylation) improves volatility .

Advanced: How does the steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Steric Effects: The 3-methyl group hinders coupling at the adjacent position. Reactions at the 5-bromo site proceed preferentially due to lower steric bulk.
  • Electronic Effects: Bromine’s electronegativity activates the ring for oxidative addition in Pd-catalyzed couplings. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to suppress homocoupling.
  • Case Study: In related biphenyl syntheses (e.g., 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl), coupling yields drop from 85% to 60% when steric hindrance increases .

Advanced: What spectroscopic contradictions might arise during characterization, and how can they be resolved?

Answer:

  • ¹H NMR Overlaps: Methoxy (δ 3.8–3.9 ppm) and methyl protons (δ 2.3–2.5 ppm) may overlap. Use 2D NMR (HSQC/HMBC) to assign signals unambiguously.
  • IR Ambiguity: C-Br stretches (~550 cm⁻¹) can be obscured by C-Cl vibrations. Confirm via X-ray crystallography (as applied to structurally similar indole derivatives in ).
  • Mass Spec Fragmentation: The molecular ion peak (M⁺) at m/z 234 may fragment via loss of Br (m/z 155) or Cl (m/z 199). High-resolution MS resolves isotopic patterns .

Advanced: How do solvent polarity and proticity affect nucleophilic aromatic substitution (NAS) at the bromine site?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states, accelerating NAS. For example, methoxy substitution at Br occurs 3x faster in DMF than in THF.
  • Protic Solvents (MeOH, H₂O): Hydrogen bonding deactivates the ring, reducing reactivity. Kanto Reagents’ technical-grade compounds (95% purity) require rigorous drying to avoid solvolysis .
  • Case Study: In 5-Bromo-2-chlorobenzoic acid derivatives, NAS with NaN₃ in DMF yields 85% substitution, vs. 40% in MeOH .

Advanced: What strategies mitigate competing side reactions during functionalization (e.g., demethylation or halogen scrambling)?

Answer:

  • Demethylation Prevention: Avoid strong acids (H₂SO₄) or bases (NaOH). Use BF₃·Et₂O for controlled demethylation if required.
  • Halogen Scrambling: Minimize by using low temperatures (0°C) and short reaction times. For example, LiCl in THF at −78°C prevents Br/Cl exchange during Grignard reactions .
  • Validation: Monitor via ¹⁹F NMR (if fluorinated analogs are present) or ICP-MS for halogen content .

Advanced: How is this compound utilized in medicinal chemistry scaffold design?

Answer:

  • Core Structure: The bromine and chlorine sites serve as handles for derivatization. For example, Suzuki coupling introduces aryl groups for kinase inhibitor candidates.
  • Case Study: A structurally complex biphenyl derivative ( ) showed anti-inflammatory activity (IC₅₀ = 12 nM) via COX-2 inhibition, highlighting the scaffold’s versatility .

Basic: What safety protocols are critical when handling this compound, given its halogenated aromatic structure?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Storage: Store in amber glass at 2–8°C (per Kanto Reagents’ guidelines for bromochloro compounds).
  • Spill Management: Neutralize with activated carbon; avoid water to prevent hydrolysis .

Advanced: What computational methods predict regioselectivity in further functionalization?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states. For example, Fukui indices predict electrophilic attack at the 5-bromo position.
  • MD Simulations: GROMACS can simulate solvent effects on reaction pathways .

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

Answer:

  • X-ray Diffraction: Single-crystal analysis (e.g., Mo Kα radiation, 100K) confirms bond angles and dihedral torsion. For example, the methoxy group in related compounds shows a 5° deviation from planarity due to steric clash with methyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.